molecular formula C22H13ClFN3 B2672980 1-(3-chlorophenyl)-6-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline CAS No. 932280-26-7

1-(3-chlorophenyl)-6-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B2672980
CAS No.: 932280-26-7
M. Wt: 373.82
InChI Key: PWGKORFMUALDPC-UHFFFAOYSA-N
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Description

1-(3-chlorophenyl)-6-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline is a heterocyclic compound that belongs to the class of pyrazoloquinolines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of this compound, which includes a pyrazole ring fused to a quinoline moiety, makes it an interesting subject for research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-chlorophenyl)-6-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through the reaction of hydrazine with an appropriate β-diketone or β-ketoester under acidic or basic conditions.

    Cyclization to Form the Quinoline Moiety: The pyrazole intermediate is then subjected to cyclization reactions with suitable reagents such as ortho-aminobenzaldehyde or ortho-aminobenzonitrile to form the quinoline moiety.

    Introduction of Substituents:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, microwave-assisted synthesis, and green chemistry approaches to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-(3-chlorophenyl)-6-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.

    Substitution: Electrophilic and nucleophilic substitution reactions can be performed to introduce or replace substituents on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Palladium-catalyzed cross-coupling reactions (e.g., Suzuki coupling using Pd(PPh₃)₄ and boronic acids)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups such as alkyl, aryl, or halogen substituents.

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It has shown potential as an inhibitor of specific enzymes and receptors, making it a candidate for drug development.

    Medicine: Research has indicated its potential as an anticancer, anti-inflammatory, and antimicrobial agent.

    Industry: The compound’s unique properties make it useful in the development of new materials and as a catalyst in organic synthesis.

Mechanism of Action

The mechanism of action of 1-(3-chlorophenyl)-6-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes such as kinases, which play a crucial role in cell signaling and regulation.

    Pathways Involved: By inhibiting these enzymes, the compound can disrupt signaling pathways involved in cell proliferation, inflammation, and microbial growth.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds like 2-chloroquinoline and 6-fluoroquinoline share structural similarities with 1-(3-chlorophenyl)-6-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline.

    Pyrazole Derivatives: Compounds such as 3,5-diphenylpyrazole and 4-chloropyrazole also exhibit similar chemical properties.

Uniqueness

This compound stands out due to its unique combination of a pyrazole ring fused to a quinoline moiety, along with specific substituents that enhance its biological activity and chemical reactivity. This makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

1-(3-chlorophenyl)-6-fluoro-3-phenylpyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H13ClFN3/c23-15-8-4-9-16(12-15)27-22-17-10-5-11-19(24)21(17)25-13-18(22)20(26-27)14-6-2-1-3-7-14/h1-13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWGKORFMUALDPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C3=C4C=CC=C(C4=NC=C32)F)C5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H13ClFN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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